molecular formula C17H11ClFNO3 B3035924 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate CAS No. 338777-04-1

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate

Cat. No.: B3035924
CAS No.: 338777-04-1
M. Wt: 331.7 g/mol
InChI Key: OJWYWNQAIIJMQB-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate is a heterocyclic compound that contains both oxazole and benzoate moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl and 4-fluorobenzoate groups imparts unique chemical properties to the molecule, making it a subject of study for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an appropriate alkene or alkyne. For example, the reaction between 4-chlorobenzonitrile oxide and an alkyne can yield the desired oxazole ring.

    Esterification: The oxazole derivative is then esterified with 4-fluorobenzoic acid under acidic conditions to form the final product. This step typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the 4-chlorophenyl group, potentially converting it to a 4-aminophenyl group.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological activities. The presence of the oxazole ring is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The 4-chlorophenyl and 4-fluorobenzoate groups can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 4-fluorobenzoate
  • [5-(4-Chlorophenyl)-1,2,4-triazol-3-yl]methyl 4-fluorobenzoate
  • [5-(4-Chlorophenyl)-1,2-thiazol-3-yl]methyl 4-fluorobenzoate

Uniqueness

Compared to similar compounds, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWYWNQAIIJMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236447
Record name [5-(4-Chlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338777-04-1
Record name [5-(4-Chlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338777-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Chlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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